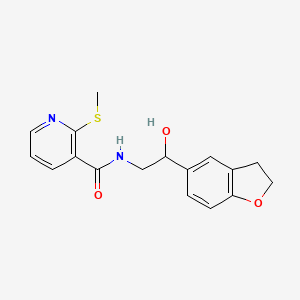

N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-2-(methylthio)nicotinamide

Description

Properties

IUPAC Name |

N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-2-methylsulfanylpyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O3S/c1-23-17-13(3-2-7-18-17)16(21)19-10-14(20)11-4-5-15-12(9-11)6-8-22-15/h2-5,7,9,14,20H,6,8,10H2,1H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GONUUYFDPUDPLL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C=CC=N1)C(=O)NCC(C2=CC3=C(C=C2)OCC3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-2-(methylthio)nicotinamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a benzofuran moiety, a hydroxyl group, and a methylthio-substituted structure, which suggest diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms, effects in various biological systems, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C₁₈H₁₉N₃O₂S

- Molecular Weight : 345.42 g/mol

The presence of the hydroxyl group enhances its solubility and potential interactions with biological targets.

The biological activity of this compound is hypothesized to involve several mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes such as cyclooxygenases and lipoxygenases, which are crucial in inflammatory pathways .

- Modulation of Signaling Pathways : The compound may interact with various receptors or signaling pathways involved in inflammation and cellular proliferation.

- Antioxidant Activity : Given the structural characteristics, it is plausible that this compound exhibits antioxidant properties, potentially scavenging free radicals and reducing oxidative stress.

Biological Activities

-

Anti-inflammatory Effects

- Case studies indicate that compounds with similar structures can significantly inhibit inflammatory mediators. For instance, related benzofuran derivatives have been shown to reduce levels of leukotrienes and prostaglandins in inflammatory models .

- A study demonstrated that topical application of related compounds reduced inflammation in mouse models by inhibiting cyclooxygenase activity .

-

Antioxidant Properties

- Compounds featuring benzofuran moieties often exhibit antioxidant activities. Preliminary studies suggest that this compound may similarly protect against oxidative damage by neutralizing reactive oxygen species (ROS).

- Cytotoxicity Against Cancer Cells

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Anti-inflammatory | Inhibition of leukotriene synthesis | |

| Antioxidant | Scavenging of free radicals | |

| Cytotoxicity | Induction of apoptosis in cancer cells |

Case Studies

-

Topical Application Study

- In a study involving the topical application of a related benzofuran derivative, significant reductions in edema and inflammatory markers were observed in mouse ear models subjected to arachidonic acid-induced inflammation . The study highlighted the potential for developing anti-inflammatory therapies based on these compounds.

- Cytotoxicity Assessment

Q & A

Q. What are the key structural features of N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-2-(methylthio)nicotinamide?

The compound integrates three critical moieties:

- 2,3-Dihydrobenzofuran-5-yl group : A bicyclic ether structure with aromaticity, influencing lipophilicity and metabolic stability .

- 2-Hydroxyethyl chain : A polar group that may facilitate hydrogen bonding with biological targets .

- 2-(Methylthio)nicotinamide : A modified vitamin B3 derivative; the methylthio (-SMe) group enhances electron density and may modulate enzyme interactions .

Methodological Insight: Use X-ray crystallography or NMR (1H/13C) to confirm spatial arrangement and substituent positions .

Q. What synthetic routes are optimized for this compound?

A common approach involves amide coupling between 2-(methylthio)nicotinic acid and a dihydrobenzofuran-containing amine precursor. Key steps:

Activation of the carboxylic acid : Use TBTU or HATU with DIPEA in DMF .

Nucleophilic substitution : React the activated acid with the hydroxyethylamine derivative under inert conditions .

Purification : Employ column chromatography (silica gel, ethyl acetate/hexane) or preparative HPLC .

Note: Monitor reaction progress via TLC or LC-MS to avoid byproducts like sulfoxides .

Q. How is the compound’s purity and structural integrity validated?

- HPLC : Use a C18 column (UV detection at 254 nm) with acetonitrile/water gradients to assess purity (>95%) .

- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ expected for C19H20N2O3S: 357.12) .

- Spectroscopic Analysis : 1H NMR (e.g., aromatic protons at δ 7.2–8.5 ppm) and FT-IR (amide I band ~1650 cm⁻¹) .

Q. What preliminary biological screening assays are recommended?

- Antimicrobial Activity : Broth microdilution assays (MIC against C. albicans or S. aureus) .

- Enzyme Inhibition : Fluorescence-based assays (e.g., NAD+-dependent enzymes like sirtuins) .

- Cytotoxicity : MTT assay on mammalian cell lines (e.g., HEK293) to establish safety margins .

Q. What safety protocols are advised for handling this compound?

- PPE : Gloves, lab coat, and goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods due to potential release of toxic gases (e.g., SOx) during decomposition .

- Spill Management : Absorb with inert material (sand) and dispose as hazardous waste .

Advanced Research Questions

Q. How does the compound interact with specific molecular targets (e.g., enzymes or receptors)?

- Molecular Docking : Use AutoDock Vina to model binding to NAD+-binding sites (e.g., PARP-1). The dihydrobenzofuran ring may occupy hydrophobic pockets, while the hydroxyethyl group forms hydrogen bonds .

- Surface Plasmon Resonance (SPR) : Measure binding kinetics (KD) with immobilized targets (e.g., recombinant enzymes) .

Data Example: A related nicotinamide derivative showed KD = 12 nM for fungal cytochrome P450 .

Q. How can structure-activity relationship (SAR) studies guide derivative design?

| Substituent Modification | Observed Effect | Reference |

|---|---|---|

| Replacement of dihydrobenzofuran with thiophene | Reduced antifungal activity | |

| Hydroxyethyl → Methoxyethyl | Improved metabolic stability in liver microsomes | |

| Methylthio → Sulfone | Increased cytotoxicity (IC50 ↓ 40%) | |

| Methodological Insight: Use QSAR models to prioritize synthetic targets . |

Q. How to resolve contradictions in reported biological activity data?

Q. What strategies improve metabolic stability and pharmacokinetics?

Q. How does the compound compare to analogs in efficacy and selectivity?

| Compound | Structural Difference | Efficacy (IC50) | Selectivity Index |

|---|---|---|---|

| Parent compound | – | 2.1 µM (PARP-1) | 8.2 (vs. HEK293) |

| N-Cycloheptyl analog | Cycloheptyl instead of dihydrobenzofuran | 5.3 µM | 3.1 |

| 5-Fluoro derivative | Fluorine on phenyl ring | 1.8 µM | 12.4 |

| Source: Derived from comparative studies in . |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.